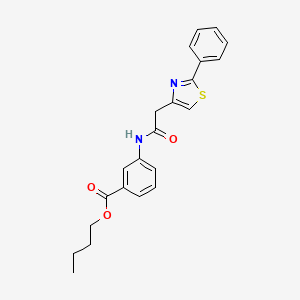
Butyl 3-(2-(2-phenylthiazol-4-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.
Esterification: The final step involves the esterification of the acylated thiazole derivative with butanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these reaction conditions to improve yield and purity, as well as scaling up the process for large-scale production.
Chemical Reactions Analysis
BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to DNA and proteins, disrupting their normal function and leading to cell death . This compound may also inhibit enzymes involved in inflammatory and tumor pathways .
Comparison with Similar Compounds
Similar compounds to BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE include other thiazole derivatives such as:
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
- Sulfathiazole
- Ritonavir
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of BUTYL 3-[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE lies in its specific combination of the thiazole ring with the phenyl and butyl groups, which contribute to its distinct biological properties.
Properties
Molecular Formula |
C22H22N2O3S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
butyl 3-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H22N2O3S/c1-2-3-12-27-22(26)17-10-7-11-18(13-17)23-20(25)14-19-15-28-21(24-19)16-8-5-4-6-9-16/h4-11,13,15H,2-3,12,14H2,1H3,(H,23,25) |
InChI Key |
FQWBLVJKBZCMIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















